(S)-4-Methyl-2-(methylamino)pentanoic acid
CAS No.: 3060-46-6
Cat. No.: VC21537300
Molecular Formula: C7H15NO2
Molecular Weight: 145.20 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 3060-46-6 |
---|---|
Molecular Formula | C7H15NO2 |
Molecular Weight | 145.20 g/mol |
IUPAC Name | (2S)-4-methyl-2-(methylamino)pentanoic acid |
Standard InChI | InChI=1S/C7H15NO2/c1-5(2)4-6(8-3)7(9)10/h5-6,8H,4H2,1-3H3,(H,9,10)/t6-/m0/s1 |
Standard InChI Key | XJODGRWDFZVTKW-LURJTMIESA-N |
Isomeric SMILES | CC(C)C[C@@H](C(=O)O)NC |
SMILES | CC(C)CC(C(=O)O)NC |
Canonical SMILES | CC(C)CC(C(=O)O)NC |
Chemical Structure and Properties
(S)-4-Methyl-2-(methylamino)pentanoic acid is characterized by its chiral carbon center with the (S) configuration and a methylated amino group. Its core structure consists of a pentanoic acid backbone with a methyl branch at the C-4 position and a methylamino group at the C-2 position.
Physicochemical Properties
Additional parameters that influence the compound's interactions and applications include:
Property | Value |
---|---|
LogP | 1.16 |
Ring Count | 0 |
Heavy Atom Count | 10 |
Hydrogen Bond Acceptor Count | 2 |
Hydrogen Bond Donor Count | 0 |
Topological Polar Surface Area | 20.31 |
These properties highlight the compound's moderate lipophilicity and limited hydrogen bond donor capacity due to N-methylation, factors that significantly affect its pharmacokinetic behavior and biological activity .
Synthesis Methods
Multiple synthetic routes have been developed to produce (S)-4-Methyl-2-(methylamino)pentanoic acid and its derivatives, each with specific advantages depending on the intended application.
Reduction-Based Synthesis
One efficient approach involves the reduction of the hydrochloride salt:
Reagent | Solvent | Conditions | Yield |
---|---|---|---|
Lithium aluminum hydride | Tetrahydrofuran (THF) | Reflux overnight | 97% |
The procedural details include:
-
Dropwise addition of lithium aluminum hydride (33.0 mmol, 1 M solution in THF) to a solution of (S)-4-methyl-2-(methylamino)pentanoic acid hydrochloride (5.0 g, 27.5 mmol) in dry THF (20 mL) at 5°C
-
Refluxing the mixture overnight followed by cooling to -5°C
-
Quenching unreacted LAH with aqueous NaOH (0.8 g, 20.0 mmol, 2 N)
-
Stirring at room temperature for an additional 30 minutes
Esterification Reactions
The carboxylic acid group can be modified through various esterification processes:
Reagents | Solvent | Conditions | Product | Yield |
---|---|---|---|---|
Thionyl chloride, isopropanol | Isopropanol | Reflux, 16h | Isopropyl ester HCl salt | 510 mg |
Sulfuric acid, 2-methylpropene | Dioxane, DCM | 0-20°C, 18h, sealed tube | tert-butyl ester | Not specified |
For the tert-butyl esterification:
-
2-Methylpropene (25 g, 446 mmol) is bubbled into DCM (50 mL) at -78°C
-
This solution is added to a mixture of (S)-4-methyl-2-(methylamino)pentanoic acid hydrochloride (500 mg, 2.75 mmol) and H₂SO₄ (3.68 g, 2 mL, 37.5 mmol) in dioxane (20 mL) at 0°C
-
The reaction mixture is stirred at room temperature for 18 hours in a sealed tube
-
The solution is poured into an ice-cold aqueous KOH solution and extracted with DCM
N-Methylation Strategies
For synthesizing N-methylated amino acids from their non-methylated precursors, several approaches have been documented:
-
Using dimethyl sulfate with sodium hydride and catalytic water
-
Employing 2-chlorotrityl chloride resin/nosyl group and diazomethane
-
Reductive amination techniques
The evolution of these synthetic methods has contributed significantly to the advancement of N-methylated peptide chemistry and its applications in drug discovery .
Biological Activities and Applications
(S)-4-Methyl-2-(methylamino)pentanoic acid exhibits diverse biological activities that make it valuable for multiple applications in pharmaceutical research and development.
Pharmaceutical Applications
The compound demonstrates several properties of pharmaceutical interest:
-
Antioxidant Properties: Research indicates that (S)-4-Methyl-2-(methylamino)pentanoic acid possesses antioxidant characteristics that could be beneficial in various therapeutic contexts.
-
Neuroprotective Potential: Early-stage research suggests possible neuroprotective effects and a role in modulating neurotransmitter systems, particularly related to glutamate pathways.
-
Pain Management: Derivatives of this compound, such as [4,4-Bis(4-fluorophenyl)butyl]amide Hydrochloride, have been investigated as calcium channel antagonists, showing efficacy in animal models of pain without significant cardiovascular side effects.
Peptide Chemistry Applications
N-methyl-L-leucine plays a crucial role in peptide chemistry:
-
Peptide Stability Enhancement: N-methylation significantly increases peptide resistance to enzymatic degradation, thereby improving therapeutic potential .
-
Conformational Control: The N-methyl group restricts conformational flexibility, often leading to more defined secondary structures in peptides .
-
Improved Permeability: N-methylated peptides typically demonstrate enhanced membrane permeability compared to their non-methylated counterparts, addressing a major limitation of peptide therapeutics .
-
Bioavailability Enhancement: The incorporation of N-methyl-L-leucine into peptides can improve their oral bioavailability, making them more suitable as drug candidates .
Research on N-Methylated Cyclic Peptides
Studies have shown that cyclic peptides containing (S)-4-Methyl-2-(methylamino)pentanoic acid demonstrate enhanced biological activities:
-
A synthetic N-methylated tetracyclopeptide containing this amino acid exhibited potent antifungal activity against dermatophytes including M. audouinii and T. mentagrophytes with minimum inhibitory concentration (MIC) values of 6 μg/mL, comparable to the reference drug Griseofulvin .
-
The same compound showed moderate activity against Gram-negative bacteria P. aeruginosa and K. pneumonia when compared to standard antibiotics .
-
Superior anthelmintic activity compared to the standard drug Mebendazole at 2 mg/mL concentration against multiple earthworm species has been documented .
These findings highlight how N-methylation can significantly modify the biological properties of peptides, often enhancing their therapeutic potential.
Related Derivatives and Modifications
Several important derivatives of (S)-4-Methyl-2-(methylamino)pentanoic acid have been developed to facilitate its use in various applications.
Protected Derivatives for Peptide Synthesis
The amino and carboxyl groups are commonly protected to control reactivity during peptide synthesis:
Derivative | CAS Number | Molecular Formula | Application |
---|---|---|---|
Boc-N-methyl-L-leucine | 53363-89-6 | C₁₂H₂₃NO₄ | Peptide synthesis, pharmaceutical intermediates |
Fmoc-N-methyl-L-leucine | 103478-62-2 | C₂₂H₂₅NO₄ | Solid-phase peptide synthesis, research |
The Boc (tert-butyloxycarbonyl) derivative is widely used in solution-phase peptide synthesis and pharmaceutical development , while the Fmoc (9-fluorenylmethoxycarbonyl) derivative is preferred for solid-phase peptide synthesis applications .
Salt Forms
The hydrochloride salt of (S)-4-Methyl-2-(methylamino)pentanoic acid is commonly employed to improve stability and solubility:
Compound | CAS Number | Physical Property |
---|---|---|
N-Methyl-L-leucine hydrochloride | 66866-69-1 | [α]₂₀ᴅ = 22-26° (c=1 in 5N HCl) |
This salt form finds applications in pharmaceutical development, peptide synthesis, biochemical research, and potentially in food industry applications .
Fluorinated Analogs
Fluorine incorporation can dramatically alter pharmacokinetic properties:
Compound | CAS Number | Molecular Formula | Molecular Weight |
---|---|---|---|
(S)-4-fluoro-4-methyl-2-(methylamino)pentanoic acid | 2165719-18-4 | C₇H₁₄FNO₂ | 163.19 g/mol |
Fluorinated derivatives often exhibit modified metabolic stability, lipophilicity, and binding characteristics compared to the parent compound .
Applications in Peptide Synthesis
(S)-4-Methyl-2-(methylamino)pentanoic acid serves as a crucial building block in both linear and cyclic peptide synthesis.
Integration into Peptide Sequences
The incorporation of N-methyl-L-leucine into peptides typically follows established coupling protocols with some modifications to accommodate the secondary amine:
-
For coupling with Boc-protected amino acids, DCC (N,N'-Dicyclohexylcarbodiimide) and EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) serve as effective coupling agents .
-
Triethylamine (TEA) or N-methylmorpholine (NMM) are commonly used as bases to facilitate these coupling reactions .
-
The resulting dipeptide units, such as Boc-L-Pro-L-N-(Me)Leu-OMe, can then be further elaborated through selective deprotection and additional coupling steps .
Cyclic Peptide Formation
The cyclization of linear peptides containing (S)-4-Methyl-2-(methylamino)pentanoic acid requires specialized conditions:
-
Linear peptides containing this N-methylated amino acid are typically activated through conversion of the C-terminal carboxyl group to an active ester (p-nitrophenyl or pentafluorophenyl ester) .
-
After N-terminal deprotection, cyclization is performed under high dilution conditions at cold temperatures (0°C) for extended periods (up to 7 days) .
-
NMM has proven to be particularly effective as a base for cyclization, providing superior yields compared to TEA or pyridine .
Successful cyclization can be confirmed through spectroscopic analysis, including the disappearance of characteristic ester and protecting group signals in IR and NMR spectra .
Safety Parameter | Description |
---|---|
Signal Word | Warning |
Hazard Statements | H302-H315-H319-H335 |
Precautionary Statements | P261-P305 P351 P338 |
GHS Pictogram | Exclamation mark |
These classifications indicate that the compound presents acute toxicity (Category 4), can cause skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3) .
Current Research Trends
Recent scientific investigations have expanded our understanding of (S)-4-Methyl-2-(methylamino)pentanoic acid's potential applications.
Peptide Engineering
Researchers are increasingly exploring N-methylation as a strategic approach for peptide drug design:
-
The incorporation of N-methyl-L-leucine into peptide sequences has enabled the development of peptides with enhanced proteolytic stability and membrane permeability .
-
Structure-activity relationship studies have revealed how specific positioning of N-methyl-L-leucine residues within peptide sequences can optimize bioactivity profiles .
-
Computational modeling approaches are being employed to predict the conformational impacts of N-methylation, guiding rational design of therapeutic peptides .
Peptidomimetic Development
N-methyl-L-leucine serves as an important component in peptidomimetic design:
-
The unique conformational preferences imposed by N-methylation allow for the creation of rigid scaffolds that mimic bioactive conformations of natural peptides .
-
These peptidomimetics can target challenging protein-protein interactions that are difficult to address with conventional small molecules .
-
By combining N-methyl-L-leucine with other non-natural amino acids, researchers are developing hybrid structures with tailored pharmacological properties .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume